molecular formula C12H21P3 B14439498 Phosphine, phenylbis(3-phosphinopropyl)- CAS No. 79345-75-8

Phosphine, phenylbis(3-phosphinopropyl)-

Cat. No.: B14439498
CAS No.: 79345-75-8
M. Wt: 258.22 g/mol
InChI Key: CKPXGOLHXKTYLV-UHFFFAOYSA-N
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Description

Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (CAS 162881-26-7), commercially known as BAPO or Omnirad 819, is a high-performance Type I photoinitiator widely used in ultraviolet (UV) curing applications. Its molecular structure comprises a central phosphorus atom bonded to two 2,4,6-trimethylbenzoyl groups and a phenyl group. This compound exhibits strong absorption in the UV-A range (λmax ~360–410 nm), enabling efficient radical generation under UV or visible light exposure . It is extensively utilized in 3D printing resins, hydrogels, and nanocomposites due to its rapid polymerization kinetics and compatibility with acrylate-based systems .

Properties

CAS No.

79345-75-8

Molecular Formula

C12H21P3

Molecular Weight

258.22 g/mol

IUPAC Name

phenyl-bis(3-phosphanylpropyl)phosphane

InChI

InChI=1S/C12H21P3/c13-8-4-10-15(11-5-9-14)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11,13-14H2

InChI Key

CKPXGOLHXKTYLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCP)CCCP

Origin of Product

United States

Preparation Methods

Reaction of Phosphine Derivatives with Organometallic Reagents

A common approach involves the nucleophilic substitution of halogenated phosphines with organometallic reagents. For example, phenylmagnesium bromide (PhMgBr) reacts with dichloro(3-phosphinopropyl)phosphine (Cl₂P(CH₂CH₂CH₂PH₂)) in anhydrous tetrahydrofuran (THF) under inert conditions:

$$
\text{Cl}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + 2\,\text{PhMgBr} \rightarrow \text{Ph}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + 2\,\text{MgBrCl}
$$

Key Conditions :

  • Temperature: 0°C to room temperature.
  • Solvent: THF or diethyl ether.
  • Atmosphere: Nitrogen or argon to prevent oxidation.

The reaction proceeds via a two-step mechanism: (1) deprotonation of the phosphine precursor by the Grignard reagent and (2) nucleophilic attack on the phosphorus center. Purification typically involves column chromatography (silica gel, CH₂Cl₂/hexanes) or recrystallization. Challenges include controlling stoichiometry to avoid over-alkylation and managing the pyrophoric nature of Grignard reagents.

Catalytic Phosphorylation of Alkenes

Transition metal-catalyzed phosphorylation offers a modular route. Palladium catalysts, such as Pd(PPh₃)₄, mediate the coupling of phenylboronic acid with bis(3-phosphinopropyl)phosphine in the presence of a base (e.g., K₂CO₃):

$$
\text{H}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + \text{PhB(OH)}2 \xrightarrow{\text{Pd catalyst}} \text{PhP(CH}2\text{CH}2\text{CH}2\text{PH}2)_2 + \text{Byproducts}
$$

Optimization Factors :

  • Catalyst loading: 5–10 mol% Pd.
  • Solvent: Toluene or DMF.
  • Temperature: 80–100°C.

This method benefits from mild conditions and functional group tolerance but requires rigorous exclusion of moisture. The mechanism involves oxidative addition of the P–H bond to Pd(0), transmetallation with the arylboronic acid, and reductive elimination to form the P–C bond.

Stepwise Lithiation and Quenching

Adapting methodologies from biphenylphosphine synthesis, lithiated intermediates can be employed. For instance, 3-bromopropylphosphine is treated with n-butyllithium (n-BuLi) to generate a lithiated species, which subsequently reacts with chlorophenylphosphine:

$$
\text{BrCH}2\text{CH}2\text{CH}2\text{PH}2 + n\text{-BuLi} \rightarrow \text{LiCH}2\text{CH}2\text{CH}2\text{PH}2 + n\text{-BuBr}
$$
$$
\text{LiCH}2\text{CH}2\text{CH}2\text{PH}2 + \text{ClPPh}2 \rightarrow \text{Ph}2\text{P(CH}2\text{CH}2\text{CH}2\text{PH}2) + \text{LiCl}
$$

Advantages :

  • High regioselectivity.
  • Compatibility with bulky substituents.

Limitations :

  • Sensitivity to air and moisture.
  • Low yields if competing side reactions (e.g., P–P coupling) occur.

Comparative Analysis of Methods

Method Reactants Conditions Yield Advantages Limitations
Grignard Substitution Cl₂P(CH₂CH₂CH₂PH₂), PhMgBr THF, 0°C, N₂ atmosphere Moderate Scalable, straightforward Pyrophoric reagents, purification
Catalytic Phosphorylation H₂P(CH₂CH₂CH₂PH₂), PhB(OH)₂, Pd Toluene, 80°C High Functional group tolerance Moisture-sensitive, costly catalysts
Lithiation-Quenching BrCH₂CH₂CH₂PH₂, n-BuLi, ClPPh₂ Et₂O, −78°C Low Precise control over substitution Air-sensitive, complex setup

Mechanistic Insights

Nucleophilic Substitution

In Grignard-based routes, the organomagnesium reagent acts as a strong base, deprotonating the phosphine precursor before displacing chloride ions. The electron-deficient phosphorus center facilitates nucleophilic attack, with steric effects from the 3-phosphinopropyl chains influencing reaction rates.

Transition Metal-Mediated Coupling

Palladium catalysts enable P–C bond formation via a concerted metallacycle intermediate. The electron-rich phosphine ligands stabilize the Pd center, while the base facilitates transmetallation.

Chemical Reactions Analysis

Types of Reactions

Phosphine, phenylbis(3-phosphinopropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenated compounds and organometallic reagents .

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products have various applications in catalysis and material science .

Scientific Research Applications

Phosphine, phenylbis(3-phosphinopropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphine, phenylbis(3-phosphinopropyl)- involves its interaction with molecular targets and pathways. The compound can act as a ligand, forming complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The specific pathways and molecular targets depend on the nature of the reaction and the conditions employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide (BAPO) and structurally/functionally related photoinitiators:

Property BAPO (Phenylbis(2,4,6-trimethylbenzoyl) phosphine oxide) TPO-L (Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate) Diphenyl (2,4,6-trimethylbenzoyl) phosphine oxide (TPO) 2-Hydroxy-2-methylpropiophenone (HMPP)
Absorption Range 360–410 nm 370–410 nm 360–400 nm 240–330 nm
Cytotoxicity Moderate (cell viability reduced by ~15% vs. TPO-L) Low (excellent biocompatibility) Higher cytotoxicity than BAPO Moderate (varies with concentration)
Polymerization Efficiency High (fast curing, compact structures) Moderate (slower than BAPO) High (similar to BAPO) Low (requires higher doses)
Applications 3D printing resins, hydrogels, magneto-responsive composites Dental resins, biocompatible coatings Industrial coatings, adhesives Hydrogels, thin-film coatings
Thermal Stability High (stable in simulated body fluids) Moderate Moderate Low (degrades at elevated temperatures)
Release Kinetics Effective controlled release in hydrogels Not studied Not studied Poor release control

Key Findings:

TPO-L’s narrower range (370–410 nm) makes it suitable for dental resins where precise wavelength control is critical .

Biocompatibility :

  • TPO-L exhibits superior cytotoxicity profiles, making it ideal for biomedical applications like dental resins .
  • BAPO’s moderate cytotoxicity is offset by its ability to form hydrogels with enhanced stability and controlled drug release, as demonstrated in chamomile extract-loaded hydrogels .

Mechanical and Structural Properties :

  • Resins initiated with BAPO yield denser, more dimensionally accurate 3D-printed structures compared to TPO or HMPP .
  • In hydrogels, BAPO generates tighter polymer networks, reducing absorbency but improving mechanical integrity .

Thermal and Environmental Stability :

  • BAPO-based hydrogels retain stability in physiological fluids, whereas HMPP formulations degrade faster .

Notes on Discrepancies and Limitations

  • Structural analogs like [3-(methylphosphino)propyl]diphenyl phosphine (CAS 73727-00-1) are mentioned but lack comparative data .

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